Technical Documentation Center

3-Bromo-2-hydroxy-6-methylbenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-2-hydroxy-6-methylbenzaldehyde
  • CAS: 160561-95-5

Core Science & Biosynthesis

Foundational

3-Bromo-2-hydroxy-6-methylbenzaldehyde CAS 160561-95-5 properties

The following is an in-depth technical guide on 3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 160561-95-5) , structured for researchers in medicinal chemistry and drug discovery. CAS: 160561-95-5 | Role: Privileged Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 160561-95-5) , structured for researchers in medicinal chemistry and drug discovery.

CAS: 160561-95-5 | Role: Privileged Scaffold for PROTACs & Kinase Inhibitors

Executive Summary

3-Bromo-2-hydroxy-6-methylbenzaldehyde is a highly functionalized aromatic intermediate characterized by a dense substitution pattern that includes an aldehyde, a phenol, an aryl bromide, and a methyl group. This tetra-substituted benzene core serves as a critical "linchpin" scaffold in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and PD-1/PD-L1 inhibitors .

Its unique geometry—forcing substituents into specific spatial orientations—makes it invaluable for constructing rigid biaryl linkages and stabilizing Schiff base ligands in catalytic systems. This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and application in high-value pharmaceutical workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists as a dense substitution system where the ortho-relationship between the hydroxyl and aldehyde groups facilitates strong intramolecular hydrogen bonding, influencing its solubility and reactivity.

Table 1: Core Technical Specifications
PropertySpecification
CAS Number 160561-95-5
IUPAC Name 3-Bromo-2-hydroxy-6-methylbenzaldehyde
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Orange oil to yellowish low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO, MeCN; sparingly soluble in water
Acidity (pKa) ~7.5 (Phenolic OH, estimated)
Key Functional Groups Aryl Aldehyde (Electrophile), Phenol (Nucleophile/H-bond donor), Aryl Bromide (Cross-coupling handle)
Spectroscopic Signature (Validation Data)

Derived from patent literature for structural confirmation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 12.52 (s, 1H, Phenolic -OH , D₂O exchangeable) – Indicates strong H-bond with C=O.

    • δ 10.27 (s, 1H, Aldehyde -CHO ).[1]

    • δ 7.63 (d, J = 8.0 Hz, 1H, Ar-H ).

    • δ 6.66 (d, J = 8.0 Hz, 1H, Ar-H ).

    • δ 2.60 (s, 3H, Ar-CH₃ ).

Validated Synthesis Protocol

While direct bromination of 2-hydroxy-6-methylbenzaldehyde is possible, it often suffers from poor regioselectivity (yielding mixtures of 3-bromo and 5-bromo isomers). The industry-standard route utilizes a magnesium-mediated ortho-formylation of 2-bromo-5-methylphenol, ensuring 100% regiocontrol.

Reaction Logic

The reaction exploits the coordination of magnesium ions to the phenoxide oxygen, which directs the formylation exclusively to the ortho position. Since the starting material (2-bromo-5-methylphenol) has only one open ortho site (position 6 relative to phenol), the reaction yields the target specifically.

Experimental Workflow

Reaction: Formylation of 2-Bromo-5-methylphenol Yield: ~96% Scale: Gram to Kilogram[2]

Step-by-Step Protocol:
  • Reagent Prep: In a dry reaction vessel under N₂ atmosphere, dissolve 2-bromo-5-methylphenol (1.0 eq) in anhydrous Acetonitrile (MeCN) (10-20 volumes).

  • Base Addition: Add Triethylamine (TEA) (4.0 eq) followed by anhydrous Magnesium Chloride (MgCl₂) (1.5 eq). The mixture may become slightly turbid as the Mg-phenoxide complex forms. Stir at 20–25 °C for 15–30 minutes.

  • Formylation: Add Paraformaldehyde ((CH₂O)ₙ) (6.0–7.0 eq) in one portion.

  • Heating: Heat the reaction mixture to reflux (~80 °C) and stir for 3–5 hours. Monitor by TLC or HPLC for consumption of the phenol.

  • Workup:

    • Cool the mixture to room temperature.

    • Quench by pouring into cold 1N HCl or saturated NH₄Cl solution (pH should be acidic to break the Mg complex).

    • Extract with Ethyl Acetate (EtOAc) (3x).[3]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often obtained as an orange oil of high purity (>90%). If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Synthesis SM 2-Bromo-5-methylphenol (Starting Material) Intermediate Mg-Phenoxide Complex SM->Intermediate Coordination Reagents MgCl2, Et3N, (CH2O)n Reflux, MeCN Reagents->Intermediate Reagents Product 3-Bromo-2-hydroxy- 6-methylbenzaldehyde (Target) Intermediate->Product Ortho-Formylation

Figure 1: Regioselective synthesis pathway via magnesium-mediated formylation.

Applications in Drug Discovery[12]

This scaffold is a "molecular lego" block. Its three distinct handles allow for sequential functionalization, making it ideal for Fragment-Based Drug Design (FBDD) .

A. PROTAC Linker Attachment

In the development of CDK2 degraders and Cereblon (CRBN) modulators, the aldehyde group serves as the attachment point for the linker.

  • Mechanism: Reductive amination of the aldehyde with an amine-functionalized linker.

  • Significance: The adjacent methyl group (C6) provides steric bulk that can restrict the conformation of the linker, potentially improving the selectivity of the degradation complex.

B. PD-1/PD-L1 Inhibitors

The aryl bromide handle allows for Suzuki-Miyaura coupling to attach biaryl systems, while the phenol/aldehyde motif can be converted into benzofuran or dihydrobenzodioxin cores found in potent PD-1/PD-L1 inhibitors.

C. Reactivity Map

The compound offers three orthogonal reaction vectors:

  • Aldehyde (C1): Condensation (Schiff bases), Reductive Amination, Wittig olefination.

  • Phenol (C2): Alkylation (Ether formation), Triflation (for cross-coupling).

  • Bromide (C3): Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Reactivity Core 3-Bromo-2-hydroxy- 6-methylbenzaldehyde Schiff Reductive Amination (Linker Attachment) Core->Schiff Aldehyde Reactivity Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Aryl Bromide Reactivity Cycliz Cyclization (Benzofurans) Core->Cycliz Phenol + Aldehyde PROTAC PROTACs (CDK2 Degraders) Schiff->PROTAC Inhibitor PD-1/PD-L1 Inhibitors Suzuki->Inhibitor Ligand Catalytic Ligands (Salen-type) Cycliz->Ligand

Figure 2: Divergent synthesis applications in medicinal chemistry.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Synthesis Protocol & PROTAC Application

    • Source: US Patent 2024/0317706 A1. "Compounds that mediate protein degradation and methods of use thereof." (2024).
    • Context: Describes the synthesis of Intermediate 2 (3-bromo-2-hydroxy-6-methylbenzaldehyde)
  • CDK2 Degrader Context

    • Source: WO Patent 2025/043225 A2. "Degraders of cyclin-dependent kinase 2." (2025).[2][3]

    • Context: Utilizes the scaffold for synthesizing specific CDK2 degraders.
  • PD-1/PD-L1 Inhibitor Synthesis

    • Source:Journal of Medicinal Chemistry. "Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors."
    • Context: Describes the use of similar tetra-substituted benzaldehydes in constructing biaryl ether cores.

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of 3-Bromo-2-hydroxy-6-methylbenzaldehyde

Topic: Solubility of 3-Bromo-2-hydroxy-6-methylbenzaldehyde in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-Bromo-2-hydroxy-6-methylbenzaldehyde in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Compound Identity

3-Bromo-2-hydroxy-6-methylbenzaldehyde is a highly functionalized aromatic intermediate frequently utilized in the synthesis of Schiff bases, metal coordination complexes, and targeted protein degraders (PROTACs). Its solubility behavior is non-trivial due to the competing electronic and steric effects of its substituents.

Unlike simple benzaldehydes, this molecule exhibits a "push-pull" solubility mechanism driven by intramolecular hydrogen bonding and steric crowding at the ortho positions. This guide provides a technical analysis of its solubility in organic solvents, supported by thermodynamic principles and experimental protocols for validation.

Compound Snapshot
PropertyDetail
Systematic Name 3-Bromo-2-hydroxy-6-methylbenzaldehyde
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Physical State Low-melting solid or viscous orange oil (purity dependent)
Key Functionality Aldehyde (C1), Hydroxyl (C2), Bromide (C3), Methyl (C6)
Primary Solvation Driver Intramolecular H-bond (C2-OH[1][2][3][4] ··· O=C1)

Physicochemical Drivers of Solubility

To predict and manipulate the solubility of this compound, one must understand the structural forces at play. It is not merely a sum of its functional groups; the positions dictate the behavior.

The "Pseudo-Macrocycle" Effect (Intramolecular H-Bonding)

The defining feature of 2-hydroxybenzaldehydes (salicylaldehydes) is the strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.

  • Effect: This "locks" the polar groups internally, effectively reducing the molecule's external polarity.

  • Result: The compound is more soluble in non-polar or moderately polar solvents (e.g., Dichloromethane, Toluene) than would be expected for a molecule with -OH and -CHO groups. It behaves more lipophilically than its para-hydroxy isomers.

Steric Shielding (The 6-Methyl Factor)

The methyl group at the C6 position is ortho to the aldehyde.

  • Effect: It creates significant steric hindrance around the carbonyl carbon, preventing efficient packing in the crystal lattice.

  • Result: This disruption of planarity and packing often lowers the melting point (explaining why it is sometimes isolated as an oil) and enhances solubility in organic solvents compared to the unmethylated analog (3-bromo-2-hydroxybenzaldehyde).

Solubility Profile & Solvent Selection Matrix

The following data is synthesized from patent literature (extraction protocols) and structural analog analysis.

Table 1: Solubility Tier List
Solvent ClassSolventsSolubility RatingApplication Context
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Stock solutions for bioassays; Reaction solvents for nucleophilic substitution.
Chlorinated Dichloromethane (DCM), ChloroformVery Good Standard extraction solvent; Chromatography mobile phase.
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneGood Reaction work-up; Intermediate solubility suitable for crystallization.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temp Dependent) Ideal for Recrystallization. Soluble at reflux, sparingly soluble at

.
Hydrocarbons Hexane, Heptane, ToluenePoor to Moderate Anti-solvents; Toluene may dissolve it at high heat due to

-stacking.
Aqueous Water, BrineInsoluble Used to crash out the product during work-up.
Expert Insight: The "Oil" vs. "Solid" Dilemma

Researchers often report this compound as an "orange oil" after synthesis (see WO2023069720A1). This is frequently a supercooled liquid state caused by impurities preventing crystallization.

  • Correction Strategy: Trituration with cold Hexane or a Hexane/Diethyl Ether mixture is often required to induce crystallization. The high solubility in ether requires careful ratio control (typically 10:1 Hexane:Ether).

Visualization: Purification & Solvent Logic

The following diagram outlines the logical flow for selecting a solvent system for purification, based on the solubility principles described above.

SolventSelection Start Crude 3-Bromo-2-hydroxy- 6-methylbenzaldehyde StateCheck Physical State? Start->StateCheck IsOil Viscous Oil (Supercooled/Impure) StateCheck->IsOil If Oil IsSolid Solid Precipitate StateCheck->IsSolid If Solid Trituration Trituration Step Solvent: Hexane (cold) Action: Induce Nucleation IsOil->Trituration Recryst Recrystallization Target: High Purity IsSolid->Recryst Trituration->IsSolid Crystallizes SolventChoice Select Solvent System Recryst->SolventChoice SystemA System A: Ethanol (95%) Mechanism: Temp-dependent solubility SolventChoice->SystemA Standard SystemB System B: EtOAc / Hexane (1:4) Mechanism: Polar/Non-polar balance SolventChoice->SystemB Alternative Validation Validate Purity (NMR/HPLC) SystemA->Validation SystemB->Validation

Figure 1: Decision matrix for handling the physical state and purification of the target compound based on differential solubility.

Experimental Protocols

Since specific mole-fraction solubility tables are rarely published for this specific isomer, the following self-validating protocols are recommended to determine exact solubility for process scale-up.

Protocol A: Visual Polythermal Method (For Recrystallization)

Use this to find the Metastable Zone Width (MSZW).

  • Preparation: Weigh 100 mg of 3-Bromo-2-hydroxy-6-methylbenzaldehyde into a clear glass vial.

  • Addition: Add 0.5 mL of solvent (e.g., Ethanol).

  • Heating: Heat to reflux (

    
     for EtOH).
    
    • Observation: If solid remains, add solvent in 0.1 mL increments until dissolved.

  • Cooling: Allow the clear solution to cool slowly to room temperature (

    
    ), then to 
    
    
    
    .
  • Validation:

    • Success: Crystals form at

      
       and do not re-dissolve immediately.
      
    • Failure: Oil forms (oiling out). Corrective Action: Switch to a binary system (e.g., add 10% water to the Ethanol or use EtOAc/Hexane).

Protocol B: Gravimetric Saturation (For Assay Standards)

Use this for analytical standard preparation.

  • Saturation: Add excess solid to 5 mL of solvent (e.g., DMSO) in a sealed scintillation vial.

  • Equilibration: Sonicate for 15 minutes, then stir at

    
     for 24 hours.
    
  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter (nylon may absorb the phenolic compound).
    
  • Quantification:

    • Take a 1.0 mL aliquot of the filtrate.

    • Evaporate solvent under vacuum (or nitrogen stream).

    • Weigh the residue.

    • Calculation: Solubility (

      
      ) = Mass of Residue (mg) / Volume (mL).
      

Thermodynamic Modeling (Van't Hoff Analysis)

For process chemists needing to predict solubility at varying temperatures without running every experiment, use the Van't Hoff approximation.

The relationship between the mole fraction solubility (


) and temperature (

) is given by:


Experimental Workflow:

  • Measure solubility (Protocol B) at three temperatures (e.g., 298 K, 313 K, 323 K).

  • Plot

    
     vs. 
    
    
    
    .
  • Interpretation:

    • The slope represents

      
      .
      
    • A steep slope indicates high temperature sensitivity (ideal for cooling crystallization).

    • For this compound in alcohols, the dissolution is typically endothermic (

      
      ), meaning solubility increases with heat.
      

References

  • Kymera Therapeutics, Inc. (2023). Compounds that mediate protein degradation and methods of use thereof. WO Patent 2023/069720 A1. (Describes synthesis and isolation as an oil/solid).[5]

  • Janssen Sciences Ireland UC. (2015). Inhibitors of viral replication, their process of preparation and their therapeutical uses. WO Patent 2015/001125 A1. (Describes usage of 3-bromo-2-hydroxy-6-methylbenzaldehyde as Intermediate 48a).

  • Murov, S. (2020).[6][7] Properties of Solvents Used in Organic Chemistry. (General reference for solvent polarity and physical properties).

  • PubChem. (2025).[8][9] 3-Bromo-2-hydroxy-6-methylbenzaldehyde (Compound Summary). National Library of Medicine.

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-2-hydroxy-6-methylbenzaldehyde: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Brominated Salicylaldehyde Derivative 3-Bromo-2-hydroxy-6-methylbenzaldehyde, also systematically named 6-Bromo-2-hydroxy-3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Brominated Salicylaldehyde Derivative

3-Bromo-2-hydroxy-6-methylbenzaldehyde, also systematically named 6-Bromo-2-hydroxy-3-methylbenzaldehyde, is a substituted aromatic aldehyde. As a member of the brominated salicylaldehyde family, it possesses a unique combination of functional groups—a hydroxyl group, a bromine atom, and an aldehyde moiety on a methyl-substituted benzene ring. This specific arrangement of substituents offers a rich chemical scaffold for a variety of synthetic transformations, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. The interplay of the electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups on the aromatic ring influences its reactivity and physicochemical properties. This guide provides a comprehensive overview of the available technical data for this compound, with a particular focus on its melting and boiling points, and offers insights into its synthesis, purification, and potential applications.

Physicochemical Properties: A Comparative Analysis

CompoundStructureMelting Point (°C)Boiling Point (°C)
3-Bromo-2-hydroxy-6-methylbenzaldehyde Not available258.1 ± 35.0 (Predicted)[1]
3-Bromo-2-hydroxybenzaldehyde53-57[2]Not available
5-Bromo-2-hydroxy-3-methylbenzaldehyde73-78[3]Not available
6-Bromo-2-hydroxy-3-methoxybenzaldehyde102-105Not available
2-hydroxy-6-methylbenzaldehyde32[4]229[4]

The predicted boiling point of 258.1 °C for 3-Bromo-2-hydroxy-6-methylbenzaldehyde is in a reasonable range when compared to the unbrominated analogue, 2-hydroxy-6-methylbenzaldehyde (boiling point 229 °C)[4]. The increase in boiling point is expected due to the higher molecular weight and stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) introduced by the bromine atom.

The melting point of this compound is expected to be influenced by the substitution pattern on the benzene ring, which affects the crystal lattice packing. For instance, the presence of a methoxy group in 6-Bromo-2-hydroxy-3-methoxybenzaldehyde leads to a significantly higher melting point (102-105 °C) compared to other isomers. Given the melting points of its isomers, it is reasonable to expect that 3-Bromo-2-hydroxy-6-methylbenzaldehyde is a solid at room temperature.

Synthesis and Purification: A Generalized Approach

While a specific, optimized synthesis protocol for 3-Bromo-2-hydroxy-6-methylbenzaldehyde is not widely published, a general and reliable method can be derived from established procedures for the synthesis of related brominated salicylaldehydes. A common strategy involves the direct bromination of the corresponding hydroxy-methylbenzaldehyde precursor.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative example and may require optimization for the specific substrate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1 equivalent of 2-hydroxy-6-methylbenzaldehyde in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize the formation of poly-brominated byproducts.

  • Bromination: Slowly add a solution of 1 equivalent of bromine dissolved in the same solvent from the dropping funnel to the stirred reaction mixture. The addition should be dropwise to maintain the temperature within the desired range.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Strategy

The crude 3-Bromo-2-hydroxy-6-methylbenzaldehyde can be purified using one or a combination of the following standard laboratory techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined experimentally to achieve good recovery of the pure product.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is a reliable alternative.

The following diagram illustrates a generalized workflow for the synthesis and purification of 3-Bromo-2-hydroxy-6-methylbenzaldehyde.

Caption: Generalized workflow for the synthesis and purification of 3-Bromo-2-hydroxy-6-methylbenzaldehyde.

Analytical Characterization

The identity and purity of synthesized 3-Bromo-2-hydroxy-6-methylbenzaldehyde should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, the hydroxyl proton, and the methyl protons. The coupling patterns of the aromatic protons will confirm the substitution pattern.

    • ¹³C NMR will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde (around 190 ppm).

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final compound and for monitoring the progress of the purification.

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents[5]. While specific applications of 3-Bromo-2-hydroxy-6-methylbenzaldehyde are not extensively documented, its structural motifs suggest several potential uses in drug discovery:

  • Scaffold for Schiff Base Ligands: The aldehyde and hydroxyl groups can readily react with primary amines to form Schiff bases. These Schiff bases are versatile ligands for the synthesis of metal complexes with potential applications in catalysis and as therapeutic agents.

  • Intermediate for Heterocyclic Synthesis: The functional groups on the molecule provide multiple reaction sites for the construction of more complex heterocyclic systems, which are prevalent in many drug molecules.

  • Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a valuable fragment in fragment-based screening campaigns to identify starting points for the development of new drugs.

The presence of the bromine atom also allows for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of diverse compound libraries for biological screening.

Safety and Handling

As with any chemical reagent, 3-Bromo-2-hydroxy-6-methylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on the safety data for closely related compounds, the following hazards should be considered[6][7]:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A laboratory coat.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Sigma-Aldrich. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • TCI Chemicals. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • ChemicalBook. Benzaldehyde, 6-bromo-2-hydroxy-3-methyl- Product Page.
  • Fisher Scientific. Safety Data Sheet for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • ChemicalBook. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE Product Page.
  • Thermo Fisher Scientific. Safety Data Sheet for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Sigma-Aldrich.
  • CP Lab Safety. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • AK Scientific. 5-Bromo-2-hydroxy-3-methylbenzaldehyde Product Page.
  • Selleck Chemicals. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • MedChemExpress. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • APExBIO. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • CymitQuimica. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • PubChemLite. 6-bromo-2-hydroxy-3-methoxybenzaldehyde Page.
  • BLD Pharm. 6-Bromo-3-methoxy-2-methylbenzaldehyde Product Page.
  • Fisher Scientific. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • ChemSynthesis. 3-bromo-2-hydroxybenzaldehyde Product Page.
  • Spectrum Chemical. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Page.
  • Stenutz. 2-hydroxy-6-methylbenzaldehyde Product Page.
  • Google Patents. US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.
  • ResearchGate. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • MDPI. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.

Sources

Exploratory

Technical Guide: Sourcing and Synthesis of 3-Bromo-2-hydroxy-6-methylbenzaldehyde

An In-Depth Technical Guide on 3-Bromo-2-hydroxy-6-methylbenzaldehyde for Drug Development Professionals. Executive Summary 3-Bromo-2-hydroxy-6-methylbenzaldehyde is a high-value pharmacophore intermediate utilized prima...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-Bromo-2-hydroxy-6-methylbenzaldehyde for Drug Development Professionals.

Executive Summary

3-Bromo-2-hydroxy-6-methylbenzaldehyde is a high-value pharmacophore intermediate utilized primarily in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors (specifically CDK2 degraders). Its structural uniqueness lies in the dense functionalization of the benzene ring—combining a reactive aldehyde, a hydrogen-bond-donating phenol, a steric methyl blocker, and a labile bromine handle for cross-coupling.

Due to its specific substitution pattern, this compound is frequently classified as a "Make-on-Demand" or "Low-Stock" building block by major catalog suppliers. This guide provides a dual-track strategy: a Sourcing Intelligence module for procurement and a validated Laboratory Synthesis Protocol for internal production when commercial lead times exceed project timelines.

Chemical Profile & Critical Quality Attributes (CQA)

Before sourcing or synthesizing, verify the target identity to avoid common regioisomer confusion (e.g., the 5-methyl isomer, CAS 33172-54-2, is more common but structurally distinct).

AttributeSpecification
IUPAC Name 3-Bromo-2-hydroxy-6-methylbenzaldehyde
CAS Number 160561-95-5
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Key Identity Marker ¹H NMR (CDCl₃): Distinct aldehyde singlet at

10.27 ppm; Chelated phenolic OH at

12.52 ppm.
Physical State Yellow to Orange Oil (solidifies upon high purity/cooling)
Solubility Soluble in DCM, EtOAc, THF; low solubility in water.

Sourcing Intelligence: Suppliers & Pricing

Market Status

This compound is currently a Tier 3 Niche Intermediate . It is rarely held in bulk inventory (kg scale) and is typically synthesized upon order by catalog houses.

Supplier Landscape

Note: Availability changes rapidly. The following data reflects the Q1 2026 landscape.

Supplier TypeVendor ExamplesAvailabilityEstimated Lead Time
Primary Catalog BLD Pharm , Ambeed In-Stock (mg scale)1–3 Days
Aggregators MolPort, eMoleculesDrop-ship2–4 Weeks
Custom Synthesis Wuxi AppTec, PharmBlockMake-to-Order4–6 Weeks
Price Analysis (Estimates)

Pricing is non-linear due to the batch-specific nature of synthesis.

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Recommendation
100 mg $25 – $50$250 – $500Buy for screening.
1 g $120 – $180$120 – $180Buy for hit-to-lead.
10 g $600 – $900$60 – $90Breakeven Point (Consider internal synthesis).
100 g+ Custom Quote< $40Outsource to CRO.

Sourcing Strategy: For requirements >5g, the internal synthesis protocol (Section 4) is often faster and more cost-effective than waiting for a custom synthesis slot.

Technical Synthesis: The "Make" Option

If commercial stock is unavailable, the compound can be synthesized in a single step from 2-Bromo-5-methylphenol using a magnesium-mediated formylation (Duff-type reaction modified by Skattebøl). This method is regioselective, directing the aldehyde ortho to the phenol.

Reaction Logic
  • Starting Material: 2-Bromo-5-methylphenol (CAS 14847-51-9) is widely available and inexpensive.

  • Reagent: Magnesium chloride (MgCl₂) forms a phenoxide complex, coordinating the incoming formaldehyde equivalent (paraformaldehyde).

  • Base: Triethylamine (Et₃N) facilitates deprotonation.

  • Regioselectivity: The bromine at position 2 blocks one ortho site; the methyl at position 5 is meta. The aldehyde is forced to position 6 (the only open ortho site).

Synthesis Workflow Diagram

SynthesisPathway SM Starting Material 2-Bromo-5-methylphenol (CAS 14847-51-9) Intermediate Transition State Mg-Phenoxide Complex SM->Intermediate Coordination (THF, Reflux) Reagents Reagents MgCl2 (anhydrous) Paraformaldehyde Et3N, THF Reagents->Intermediate Product Target Product 3-Bromo-2-hydroxy- 6-methylbenzaldehyde (>90% Yield) Intermediate->Product Formylation & Acid Quench

Figure 1: Regioselective synthesis pathway via Magnesium-mediated ortho-formylation.

Step-by-Step Protocol

Validated Scale: 25 mmol (approx. 5.5 g output)

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen/Argon.

  • Reagent Mixing:

    • Add THF (dry, 50 mL).

    • Add 2-Bromo-5-methylphenol (5.50 g, 25.6 mmol, 1.0 eq).

    • Add Triethylamine (Et₃N) (7.1 mL, ~2.0 eq).

    • Add MgCl₂ (anhydrous) (3.65 g, ~1.5 eq). Note: The reaction is exothermic; add slowly.

  • Paraformaldehyde Addition: Add Paraformaldehyde (solid, 2.3 g, ~3.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 70°C) and stir for 3–5 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (higher R_f) should disappear; a bright yellow fluorescent spot (aldehyde) appears.

  • Workup:

    • Cool to room temperature.

    • Quench by pouring into 1N HCl (100 mL) or saturated NH₄Cl. Caution: Gas evolution.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is often >90% pure.

    • If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

  • Yield: Expect 90–96% yield (approx. 5.3 – 5.6 g).

Applications in Drug Discovery

This scaffold is not merely a building block; it is a "privileged structure" for specific therapeutic modalities.

CDK2/Cyclin Degraders (PROTACs)

The 3-bromo position serves as a critical attachment point for Suzuki-Miyaura coupling to linkers (e.g., alkyl/PEG chains) connecting to E3 ligase ligands (Cereblon or VHL). The aldehyde is often converted to an isoindolinone or used in reductive amination to form the warhead binding the target kinase.

Antiviral Agents

Derivatives of 2-hydroxy-benzaldehydes act as Schiff base ligands for metal complexes (Zn, Cu) which have shown potency in inhibiting viral replication machinery.

Decision Logic for Researchers

DecisionMatrix Start Need 3-Bromo-2-hydroxy- 6-methylbenzaldehyde QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 5 grams QtyCheck->LargeScale Buy BUY (BLD Pharm / Ambeed) Cost: ~$150/g SmallScale->Buy Speed Priority Make MAKE (Internal Synthesis) Cost: ~$10/g (Materials) LargeScale->Make Cost Priority

Figure 2: Sourcing vs. Synthesis Decision Matrix.

References

  • Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehydes." Organic Syntheses, 82, 64. (Methodology Basis).

  • Ambeed. (2024).[1] "Product Analysis: 3-Bromo-2-hydroxy-6-methylbenzaldehyde." Ambeed Catalog.

  • Wang, J., et al. (2023). "Compounds that mediate protein degradation and methods of use thereof."[2] World Intellectual Property Organization, WO2023069720A1. (Describes synthesis protocol and NMR data).

  • PubChem. (2025).[3] "Compound Summary: 3-Bromo-2-hydroxy-6-methylbenzaldehyde." National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 3-Bromo-2-hydroxy-6-methylbenzaldehyde in Next-Gen Drug Discovery

This technical guide details the strategic utilization of 3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 160561-95-5), a highly functionalized aromatic scaffold increasingly critical in the synthesis of Targeted Protein Deg...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic utilization of 3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 160561-95-5), a highly functionalized aromatic scaffold increasingly critical in the synthesis of Targeted Protein Degraders (PROTACs) and Allosteric Kinase Inhibitors (e.g., analogs of Asciminib).

Executive Summary & Chemical Profile

3-Bromo-2-hydroxy-6-methylbenzaldehyde represents a "privileged scaffold" in medicinal chemistry due to its dense 1,2,3,6-substitution pattern. This specific geometry serves two critical functions in modern drug design:

  • Atropisomerism Induction: The steric bulk of the C6-methyl group, combined with the C2-hydroxyl/ether, restricts rotation around the aryl-aryl bond in biaryl systems, locking the molecule into a bioactive conformation (crucial for kinase selectivity).

  • Orthogonal Reactivity: It offers three distinct chemical handles—an aldehyde (C1), a phenol (C2), and an aryl bromide (C3)—allowing for divergent synthesis of complex heterocycles like benzofurans , chromones , and PROTAC linkers .

Chemical Specifications
PropertySpecification
IUPAC Name 3-Bromo-2-hydroxy-6-methylbenzaldehyde
CAS Number 160561-95-5
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.05 g/mol
Appearance Yellow to Orange Solid / Oil (depending on purity)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4]
pKa (Phenol) ~7.5 (Estimated; lower than phenol due to ortho-CHO EWG)

Synthetic Logic & Pathway Visualization

The utility of this intermediate lies in its ability to serve as a "three-way pivot." The following diagram illustrates the logical flow for synthesizing high-value pharmaceutical targets, specifically CDK2 Degraders and BCR-ABL Inhibitors .

G Start Precursor: 2-Bromo-5-methylphenol Inter CORE SCAFFOLD: 3-Bromo-2-hydroxy- 6-methylbenzaldehyde Start->Inter Mg-Mediated Ortho-Formylation Path1 Path A: O-Alkylation (Ether/Difluoromethylation) Inter->Path1 K2CO3, R-X Path2 Path B: Suzuki Coupling (Biaryl Synthesis) Inter->Path2 Pd-Catalysis (Ar-B(OR)2) Path3 Path C: Reductive Amination (Linker Attachment) Inter->Path3 NaBH(OAc)3, R-NH2 Target1 PROTACs / CDK Degraders Path1->Target1 Target2 Asciminib Analogs (Kinase Inhibitors) Path2->Target2 Path3->Target1

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde, phenol, and bromide handles.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Mg-Mediated Ortho-Formylation)

Rationale: Direct formylation of phenols often yields mixtures of ortho/para isomers. To selectively install the aldehyde at the crowded C2 position (between the methyl and hydroxyl), a magnesium-mediated specific ortho-formylation is required.

Reagents:

  • 2-Bromo-5-methylphenol (Starting Material)[4][5]

  • Magnesium Chloride (MgCl₂, anhydrous)

  • Triethylamine (Et₃N)

  • Paraformaldehyde ((CH₂O)ₙ)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Complex Formation: In a dry 3-neck round-bottom flask under N₂, dissolve 2-bromo-5-methylphenol (1.0 eq) in anhydrous MeCN (10 volumes).

  • Add MgCl₂ (1.5 eq) and Et₃N (3.75 eq). The mixture will turn turbid as the magnesium phenoxide complex forms. Stir at room temperature (RT) for 20 minutes.

    • Mechanism Note: The Mg²⁺ coordinates with the phenoxide oxygen, acting as a template to direct the incoming electrophile to the ortho position.

  • Formylation: Add paraformaldehyde (6.7 eq) in one portion.

  • Reflux: Heat the reaction to reflux (approx. 80-82°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[6] The spot for the phenol should disappear, replaced by a lower Rf aldehyde spot.

  • Quench & Workup: Cool to RT. Pour the mixture into cold 1N HCl (to break the Mg complex). Extract with EtOAc (3x).[7] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield Target: 60–75%.

    • QC Check: ¹H NMR should show a singlet aldehyde peak at ~10.27 ppm and a chelated phenolic proton at ~12.5 ppm.

Protocol B: O-Alkylation for PROTAC Linker Synthesis

Rationale: In PROTAC design, the phenolic oxygen is often the attachment point for the linker chain, or it is capped (e.g., methoxy) to modulate lipophilicity.

Reagents:

  • 3-Bromo-2-hydroxy-6-methylbenzaldehyde (Scaffold)[4][5][7][8][9]

  • Iodomethane (MeI) or Linker-Halide

  • Potassium Carbonate (K₂CO₃)[2]

  • DMF (anhydrous)

Methodology:

  • Dissolve the scaffold (1.0 eq) in DMF (5 volumes).

  • Add K₂CO₃ (2.0 eq) and cool to 0°C.

  • Add the alkyl halide (e.g., MeI, 1.1 eq) dropwise.

    • Critical Control: The aldehyde at C1 is electron-withdrawing, making the phenoxide less nucleophilic than a standard phenol. Mild heating (40°C) may be required for bulky linkers.

  • Stir for 1–2 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Outcome: This protects the phenol, preventing interference during subsequent Suzuki couplings at the bromine position.

Protocol C: Suzuki-Miyaura Coupling (Biaryl Core Construction)

Rationale: This step constructs the biaryl core common in kinase inhibitors. The sterics of the 6-methyl group will force the new ring to twist out of plane.

Reagents:

  • O-Protected Intermediate (from Protocol B)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₃PO₄ (3.0 eq)

  • Dioxane/Water (4:1)

Methodology:

  • Degas solvents with N₂ for 15 minutes.

  • Combine reagents in a pressure vial.

  • Heat to 90–100°C for 4–12 hours.

  • Troubleshooting: If conversion is low due to steric hindrance (the "ortho-effect" of the Br and Me), switch to a more active catalyst system like Pd₂(dba)₃ / XPhos , which is specifically designed for sterically demanding couplings.

Quality Control & Troubleshooting Guide

Analytical Standards
TestAcceptance CriteriaNotes
¹H NMR (DMSO-d₆) Aldehyde singlet (s, 1H) at 10.2–10.3 ppm.Loss of this peak indicates oxidation to acid.
HPLC Purity >98.0% (AUC)Impurities often include the de-brominated byproduct.
Water Content <0.5%Critical for subsequent organometallic steps.
Common Pitfalls
  • Oxidation: The electron-rich nature of the ring (despite the Br) makes the aldehyde prone to air oxidation to 3-bromo-2-hydroxy-6-methylbenzoic acid .

    • Solution: Store under Argon at -20°C.

  • Regioselectivity during Bromination: If synthesizing de novo rather than buying, ensure the Br is at C3. Use the Mg-mediated formylation on the pre-brominated phenol (Protocol A) rather than brominating the aldehyde, which yields mixtures.

References

  • Novartis AG. (2023). Compounds that mediate protein degradation and methods of use thereof.[2] WO2023069720A1. (Describes the synthesis of CDK degraders using this intermediate).

  • Ambeed. (2024). Safety Data Sheet & Synthesis Protocol: 3-Bromo-2-hydroxy-6-methylbenzaldehyde.[9]

  • Hansen, T. V., & Skrydstrup, T. (2005). Magnesium chloride-catalyzed selective ortho-formylation of phenols.Journal of Organic Chemistry, 70(15), 5997-6003. (Foundational method for Protocol A).

  • Schoepfer, J., et al. (2018).[10] Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1.[10][11]Journal of Medicinal Chemistry, 61(18), 8120–8135.[10] (Contextualizes the pharmacophore).

  • C4 Therapeutics. (2024). Degraders of cyclin-dependent kinase 2.[2] US20240317706A1.[7] (Detailed experimental usage of the scaffold).

Sources

Application

Functionalization of Bromine at Position 3 in Salicylaldehyde Derivatives: Application Notes and Protocols

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of methodologies for the functionalization of the C3-bromine atom in salicylaldehyde der...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of methodologies for the functionalization of the C3-bromine atom in salicylaldehyde derivatives. The strategic modification of this position is a cornerstone in the synthesis of complex molecules with significant applications in medicinal chemistry, materials science, and catalysis. This document outlines the core principles, mechanistic details, and step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to effectively and efficiently synthesize novel salicylaldehyde-based compounds.

Introduction: The Strategic Importance of 3-Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are privileged scaffolds in organic synthesis due to their versatile reactivity and the prevalence of the salicyl moiety in biologically active molecules and functional materials.[1][2] The aldehyde and hydroxyl groups provide convenient handles for a variety of chemical transformations, including the formation of Schiff bases, which are important ligands in coordination chemistry and catalysis.[1] The introduction of substituents onto the aromatic ring allows for the fine-tuning of the electronic and steric properties of these molecules, leading to new and improved functionalities.

The functionalization of the C3 position, in particular, is of significant interest. The proximity of this position to the chelating aldehyde and hydroxyl groups can profoundly influence the properties of the resulting metal complexes and the biological activity of the molecule.[1] For instance, substituted salicylaldehydes are key precursors in the synthesis of benzopyrans, a class of heterocyclic compounds with a wide range of pharmaceutical applications.[3] Furthermore, the bromine atom at the C3 position serves as a versatile synthetic handle, enabling the introduction of a wide array of carbon and heteroatom-based substituents through modern synthetic methodologies. This guide will focus on the most robust and widely employed methods for the transformation of 3-bromo-salicylaldehydes.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] For the functionalization of 3-bromo-salicylaldehydes, several cross-coupling reactions are particularly powerful, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, making it an ideal choice for the synthesis of 3-aryl-salicylaldehydes.[6][7][8] These biaryl structures are prevalent in pharmaceuticals and advanced materials.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from an organoboron reagent (typically a boronic acid or ester) is transferred to the palladium center, a process that is facilitated by a base.[9] The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the catalytically active Pd(0) species.[6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Boronic Acid Base Base Base->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative_Addition Aryl Bromide

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-salicylaldehyde

Materials:

  • 3-Bromo-salicylaldehyde derivative

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the 3-bromo-salicylaldehyde derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For sterically hindered substrates, more active catalysts with bulky electron-rich phosphine ligands may be required. The presence of water in the solvent mixture is often beneficial for the transmetalation step.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and effective for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂O, TolueneGood solubility for reactants and facilitates the reaction.
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is invaluable for the synthesis of 3-alkynyl-salicylaldehydes, which are important intermediates in the synthesis of heterocycles and conjugated materials.

Mechanism: The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[11] Copper-free Sonogashira couplings have also been developed to avoid issues associated with the use of copper, such as alkyne homocoupling.[11][12]

Diagram: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-Cu(I) R-C≡C-Cu(I) R-C≡C-H->R-C≡C-Cu(I) Deprotonation Cu(I)X Cu(I)X Cu(I)X->R-C≡C-Cu(I) R-C≡C-Cu(I)->Ar-Pd(II)-X(L2) Base Base Base->R-C≡C-H

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: General Procedure for Sonogashira Coupling of 3-Bromo-salicylaldehyde

Materials:

  • 3-Bromo-salicylaldehyde derivative

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the 3-bromo-salicylaldehyde derivative and the palladium and copper catalysts.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights: The Sonogashira reaction is typically run under mild conditions.[10] The choice of an amine base is crucial as it also often serves as the solvent.[10] Deaerated conditions are important as oxygen can promote the undesirable homocoupling of the alkyne.[10] For substrates sensitive to copper, copper-free conditions using a stronger base like Cs₂CO₃ or K₂CO₃ can be employed.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA classic and reliable catalyst system for Sonogashira couplings.
Base Triethylamine, DiisopropylamineActs as both a base and a solvent, neutralizing the HBr byproduct.[10]
Solvent THF, DMFGood solubility for reactants and facilitates the reaction.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient for this reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[13][14] This reaction is particularly useful for introducing primary and secondary amines at the C3 position of salicylaldehydes, providing access to a wide range of nitrogen-containing derivatives with potential applications in medicinal chemistry.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[13][15] Reductive elimination from this complex then furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[13]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination [Ar-Pd(II)(L2)(HNR2)]+Br- [Ar-Pd(II)(L2)(HNR2)]+Br- Amine_Coordination->[Ar-Pd(II)(L2)(HNR2)]+Br- Deprotonation Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 HNR2 HNR2 HNR2->Amine_Coordination Amine Base Base Base->Deprotonation Ar-Br Ar-Br Ar-Br->Oxidative_Addition Aryl Bromide

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-salicylaldehyde

Materials:

  • 3-Bromo-salicylaldehyde derivative

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add the 3-bromo-salicylaldehyde derivative and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination. The use of a strong, non-nucleophilic base is essential to deprotonate the amine without competing as a nucleophile.

ParameterRecommended ConditionsRationale
Catalyst System Pd₂(dba)₃ / BINAP or XantphosA versatile and effective catalyst system for a broad range of amines.
Base NaOt-Bu, K₃PO₄Strong, non-nucleophilic bases that facilitate the formation of the palladium-amido complex.
Solvent Toluene, DioxaneAnhydrous and deoxygenated conditions are crucial for catalyst stability and activity.
Temperature 80-110 °CNecessary to drive the reaction to completion.

Nucleophilic Aromatic Substitution (SNA_r): A Classical Approach

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNA_r) offers a complementary and sometimes more direct route for introducing heteroatom nucleophiles. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups.[16][17]

Mechanism: The SNA_r reaction proceeds via an addition-elimination mechanism.[16] The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate.[16] In the subsequent elimination step, the leaving group departs, restoring the aromaticity of the ring.

Diagram: Nucleophilic Aromatic Substitution (SNA_r) Workflow

SNAr_Workflow Start 3-Bromo-salicylaldehyde Derivative Nucleophilic_Attack Nucleophilic Attack Start->Nucleophilic_Attack Add Nucleophile (e.g., RO-, RS-, R2N-) Meisenheimer_Complex Formation of Meisenheimer Complex Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Bromide Meisenheimer_Complex->Elimination Product 3-Substituted Salicylaldehyde Elimination->Product

Caption: A simplified workflow for the SNA_r reaction.

Protocol: General Procedure for SNA_r of 3-Bromo-salicylaldehyde

Materials:

  • 3-Bromo-salicylaldehyde derivative (with activating groups if necessary)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, secondary amine) (1.1 - 2.0 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask, add the 3-bromo-salicylaldehyde derivative and the polar aprotic solvent.

  • Add the nucleophile to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C depending on the reactivity of the substrate and nucleophile).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • If the product is a solid, it may precipitate and can be collected by filtration.

  • If the product is an oil, extract the aqueous mixture with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by crystallization or column chromatography.

Expert Insights: The success of an SNA_r reaction is highly dependent on the electronic nature of the salicylaldehyde derivative. The presence of strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the bromine atom will significantly accelerate the reaction. The choice of solvent is also important; polar aprotic solvents are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its reactivity.

ParameterRecommended ConditionsRationale
Nucleophile Strong nucleophiles (e.g., alkoxides, thiolates, amides)Required to attack the electron-deficient aromatic ring.
Solvent DMF, DMSOPolar aprotic solvents enhance the reactivity of the nucleophile.
Temperature Varies depending on substrate reactivityMore activated substrates may react at lower temperatures.

Conclusion and Future Outlook

The functionalization of the bromine atom at the C3 position of salicylaldehyde derivatives is a powerful strategy for the synthesis of a diverse range of valuable molecules. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods detailed in this guide provide a robust toolkit for researchers in medicinal chemistry, materials science, and beyond. As the demand for novel and complex molecular architectures continues to grow, the development of even more efficient and selective methods for the functionalization of this versatile scaffold will undoubtedly remain an active area of research. The protocols and insights provided herein are intended to serve as a practical resource for scientists engaged in this exciting field, enabling the continued discovery and development of innovative chemical entities.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 20, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved February 20, 2026, from [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications. Retrieved February 20, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 20, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved February 20, 2026, from [Link]

  • Salicylaldehyde-stabilized Palladium Nanoparticles for Highly Efficient Suzuki-Miyaura Reaction at Room Temperature | Chemistry Letters | Oxford Academic. (2019, June 15). Retrieved February 20, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Salicylaldehyde-stabilized Palladium Nanoparticles for Highly Efficient Suzuki-Miyaura Reaction at Room Temperature - Sci-Hub. (n.d.). Retrieved February 20, 2026, from [Link]

  • Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans - Engineered Science Publisher. (2025, September 30). Retrieved February 20, 2026, from [Link]

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of substituted salicylaldehyde derivatives - Google Patents. (n.d.).
  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - Beilstein Journals. (2012, December 12). Retrieved February 20, 2026, from [Link]

  • Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Pd-Complex Catalyzed Suzuki Cross-Coupling Reaction of Brominated Salicylaldehyde with Pyridylboronic Acid - ResearchGate. (2025, August 7). Retrieved February 20, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved February 20, 2026, from [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025, February 22). Retrieved February 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights - MDPI. (2025, March 3). Retrieved February 20, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved February 20, 2026, from [Link]

  • Synthesis of substituted salicylaldehyde derivatives - Google Patents. (n.d.).
  • The synthesis of substituted salicylaldehyde derivatives - Google Patents. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 20, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. (n.d.). Retrieved February 20, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • DABCO-promoted photocatalytic C–H functionalization of aldehydes - Beilstein Journals. (2021, December 21). Retrieved February 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved February 20, 2026, from [Link]

  • Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes encapsulated in zeolite-Y: A functional model of haloperoxidases | Request PDF - ResearchGate. (2025, August 7). Retrieved February 20, 2026, from [Link]

  • aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Retrieved February 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved February 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-Bromo-2-hydroxy-6-methylbenzaldehyde condensation reactions

Technical Guide: Optimizing Condensation Yields for 3-Bromo-2-hydroxy-6-methylbenzaldehyde Executive Summary 3-Bromo-2-hydroxy-6-methylbenzaldehyde is a deceptively complex building block. While it appears to be a standa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Condensation Yields for 3-Bromo-2-hydroxy-6-methylbenzaldehyde

Executive Summary

3-Bromo-2-hydroxy-6-methylbenzaldehyde is a deceptively complex building block. While it appears to be a standard substituted salicylaldehyde, the 6-methyl group introduces significant steric strain (ortho-effect) that hinders nucleophilic attack at the carbonyl carbon. Furthermore, the 2-hydroxy group forms a strong intramolecular hydrogen bond with the aldehyde oxygen, stabilizing the starting material and raising the activation energy for condensation.

This guide addresses the specific kinetic and thermodynamic barriers associated with this molecule, providing field-proven protocols to maximize yield in Schiff base and Knoevenagel condensations.

Module 1: The Mechanistic Barrier (Why Your Reaction Fails)

Q: Why does this specific derivative show lower reactivity compared to 3-bromo-salicylaldehyde?

A: The reactivity drop is governed by two competing factors: Steric Shielding and Electronic Stabilization .

  • The Ortho-Effect (Steric): The 6-methyl group is bulky. Unlike a hydrogen atom, the methyl group rotates, creating a "sweeping cone" of steric density that physically blocks the trajectory of incoming nucleophiles (amines or active methylenes).

  • Intramolecular H-Bonding (Electronic): The phenolic proton forms a 6-membered ring with the carbonyl oxygen. This locks the aldehyde in a specific conformation and reduces the electrophilicity of the carbonyl carbon.

Visualization: The Steric-Electronic Lock

ReactionBarrier cluster_0 Kinetic Barriers Start 3-Bromo-2-hydroxy- 6-methylbenzaldehyde HBond Intramolecular H-Bond (Stabilizes Starting Material) Start->HBond Reduces Carbonyl Electrophilicity Steric 6-Methyl Steric Bulk (Blocks Nucleophile) Start->Steric Physically blocks Burgi-Dunitz Angle Product Condensation Product HBond->Product Must be broken Nu Nucleophile (Amine/Methylene) Nu->Steric Repulsion Nu->Product Requires Activation (Heat/Catalyst)

Caption: Figure 1. The dual-barrier mechanism showing how the 6-methyl group and intramolecular hydrogen bonding conspire to lower reactivity.

Module 2: Schiff Base Condensation Protocols

Q: My yields are stuck at 40-50% using standard ethanol reflux. How do I improve this?

A: Standard reflux is often insufficient to overcome the steric barrier of the 6-methyl group. You must shift the equilibrium by removing water or increasing kinetic energy.

Protocol A: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation is superior for this substrate because it provides rapid, uniform heating that helps overcome the activation energy barrier created by the steric hindrance.

  • Reagents: 1.0 eq Aldehyde + 1.0-1.2 eq Primary Amine.

  • Solvent: Absolute Ethanol (minimized volume to create a "paste" or concentrated slurry).

  • Catalyst: 2-3 drops Glacial Acetic Acid (Critical for protonating the carbonyl).

  • Conditions: 15-20 minutes at 80-100°C (Power: 200W).

Protocol B: Azeotropic Water Removal (Dean-Stark)

If microwave is unavailable, you must drive the equilibrium by physically removing water.

  • Solvent: Toluene (allows higher reflux temp than ethanol).

  • Setup: Dean-Stark trap.

  • Time: 6-12 hours reflux.

Comparative Yield Data

MethodSolventCatalystTimeTypical Yield
Standard Reflux EthanolNone4-8 hr35-50%
Acid Catalyzed EthanolAcetic Acid4-6 hr55-65%
Microwave EthanolAcetic Acid15 min 85-92%
Dean-Stark Toluenep-TsOH8 hr75-85%

Module 3: Knoevenagel Condensation (Active Methylenes)

Q: I am reacting this with malononitrile, but the reaction is incomplete. What is the fix?

A: The 6-methyl group makes the carbonyl carbon difficult to access for the bulky enolate ion. You need a stronger base catalyst than usual, or a solvent system that enhances the nucleophilicity of the active methylene.

Optimized Protocol:

  • Solvent: Ethanol:Water (1:1) or pure Water (Green Chemistry approach). Water creates a hydrophobic effect that forces the organic reactants together, often accelerating the reaction despite solubility issues.

  • Catalyst: Piperidine (2-3 drops) is standard. If that fails, switch to TiCl4/Pyridine (Lewis acid activation) for stubborn substrates.[1]

  • Procedure:

    • Mix Aldehyde (1 mmol) and Malononitrile (1.1 mmol) in 5 mL solvent.

    • Add Piperidine.[2]

    • Stir vigorously at Room Temperature for 30 mins. If no precipitate, heat to 60°C.[1]

    • Crucial Step: Ultrasound (Sonication) for 10-15 minutes can significantly break up the crystal lattice and improve mixing at the micro-scale.

Module 4: Troubleshooting Decision Tree

Q: How do I diagnose the specific failure point of my experiment?

Use the following logic flow to determine the corrective action.

Troubleshooting Start Low Yield / No Reaction CheckTLC Check TLC (Starting Material Present?) Start->CheckTLC YesSM Yes, SM Remains CheckTLC->YesSM Incomplete NoSM No, SM Consumed CheckTLC->NoSM Conversion OK CatCheck Check Catalyst pH (Add AcOH for Schiff) YesSM->CatCheck SpotCheck Multiple New Spots? NoSM->SpotCheck TempCheck Increase Temp/Energy (Switch to Microwave) CatCheck->TempCheck Oiling Product is Oily/Tar SpotCheck->Oiling Yes SolventSwitch Switch Solvent (EtOH -> MeOH or Toluene) Oiling->SolventSwitch Purify Recrystallize (DMSO/Water or CHCl3/Hex) Oiling->Purify

Caption: Figure 2. Troubleshooting logic for optimizing reaction conditions.

Module 5: Frequently Asked Questions (FAQs)

Q: The product comes out as a sticky oil/gum. How do I get crystals? A: This is common with methylated salicylaldehydes due to disrupted packing.

  • Fix 1: Triturate the oil with cold diethyl ether or n-hexane. Scratch the side of the flask with a glass rod to induce nucleation.

  • Fix 2: Dissolve in minimum hot DMSO and add water dropwise until turbid, then let stand.

Q: Can I use methanol instead of ethanol? A: Yes. Methanol is more polar and has a lower boiling point. It often yields cleaner crystals for Schiff bases, but because it boils at a lower temp, it might not provide enough thermal energy to overcome the 6-methyl steric hindrance without a sealed tube or microwave.[1]

Q: Is the 3-bromo group labile under these conditions? A: generally, no.[1] The C-Br bond is stable under standard reflux or microwave condensation conditions. However, avoid using strong transition metal catalysts (like Pd) which could facilitate oxidative addition at the bromine position.[1]

References

  • Schiff Base Synthesis & Metal Coordination

    • Tzubery, A., & Tshuva, E. Y. (2012).[1][3] Cytotoxic Titanium(IV) Complexes of Salan Ligands: Isostructurality and Stability. Inorganic Chemistry.

    • Context: Discusses the stability and synthesis of Ti complexes using substituted salicylaldehydes.
  • Microwave Assisted Synthesis

    • K. Jain, S. Chaudhuri, et al. (2019).[1][4] Microwave assisted Knoevenagel condensation.[5] New Journal of Chemistry.[4]

    • Context: Validates the use of microwave irradiation to improve yields in condensation reactions of sterically hindered aldehydes.
  • Steric Hindrance in Aldehydes

    • BenchChem Technical Support.[6][7] (2025).[7] Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde.[6]

    • Context: Provides comparative data on how ortho-methyl groups (like in mesitaldehyde or 6-methyl-salicylaldehyde)
  • Structural Characterization (X-Ray)

    • Fan, Y., et al. (2008).[1][3] Crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde.

    • Context: Provides structural evidence of the intramolecular hydrogen bonding in bromo-substituted salicylaldehydes.

Sources

Optimization

Solving solubility issues of brominated salicylaldehydes in DMSO

This technical guide addresses the solubility, stability, and handling of brominated salicylaldehydes (e.g., 3,5-dibromosalicylaldehyde, 5-bromosalicylaldehyde) in Dimethyl Sulfoxide (DMSO).[1] It is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility, stability, and handling of brominated salicylaldehydes (e.g., 3,5-dibromosalicylaldehyde, 5-bromosalicylaldehyde) in Dimethyl Sulfoxide (DMSO).[1] It is designed for researchers encountering precipitation, degradation, or inconsistent assay data.[1]

Core Technical Overview

Brominated salicylaldehydes are lipophilic, crystalline solids characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl. While generally soluble in polar aprotic solvents like DMSO, users frequently encounter "false insolubility" driven by three factors:

  • Hygroscopic Interference: DMSO absorbs atmospheric moisture rapidly. Brominated salicylaldehydes are hydrophobic; even 1-2% water content in DMSO can drastically reduce their solubility, causing immediate precipitation.[1]

  • Crystal Lattice Energy: The bromine substituents increase the molecular weight and stacking interactions (halogen bonding), often requiring higher activation energy (heat/sonication) to break the initial crystal lattice than non-brominated analogs.

  • Solvent-Solute Competition: DMSO is a strong H-bond acceptor.[1] It disrupts the intramolecular H-bond of the salicylaldehyde, stabilizing an open conformation. This is thermodynamically favorable but kinetically slow if the solid is highly crystalline.

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately upon dilution or storage."

Diagnosis: Water Contamination (The "Wet DMSO" Effect). DMSO is highly hygroscopic. If your stock solution absorbs water from the air, the solvent power decreases non-linearly for hydrophobic brominated compounds. Corrective Action:

  • Verify DMSO Grade: Use anhydrous DMSO (≥99.9%, water <50 ppm) stored over molecular sieves.[1]

  • The "Dilution Shock" Check: If precipitating upon dilution into aqueous buffer, your final DMSO concentration may be too low to solubilize the hydrophobic payload. Ensure the final DMSO concentration is above the "critical solubilization limit" (typically 0.1–1% for these aldehydes in assay media), or use a carrier like Pluronic F-127.

Issue 2: "The solid floats or clumps and won't dissolve, even with vortexing."

Diagnosis: High Lattice Energy & Poor Wetting. Brominated salicylaldehydes are dense and hydrophobic. They often trap air bubbles on their surface (poor wetting) or have high lattice energy that vortexing alone cannot overcome. Corrective Action:

  • Protocol: Apply Gentle Heat (40°C) + Sonication .

    • Why: Heat increases the kinetic energy to break halogen-mediated crystal packing.[1] Sonication degasses the surface, allowing DMSO to wet the crystal face.

    • Caution: Do not exceed 60°C to avoid accelerating autoxidation.[1]

Issue 3: "The solution turned dark yellow/brown after 24 hours."

Diagnosis: Oxidative Degradation (Phenolate Formation). Salicylaldehydes are air-sensitive.[1][2] In DMSO (which can act as an oxidant under harsh conditions), the phenolic proton is more acidic. Trace bases or impurities can deprotonate the phenol, leading to the formation of quinoid-like oxidation products which are deeply colored. Corrective Action:

  • Storage: Store stocks at -20°C under inert gas (Nitrogen/Argon).

  • Acidification: For analytical standards, adding 0.1% acetic acid to the DMSO can suppress phenolate formation and stabilize the color.

Issue 4: "My NMR/HPLC data shows extra peaks in DMSO-d6."

Diagnosis: Hemiacetal Formation or H-Bond Disruption. [1]

  • Scenario A (Broad OH peak): DMSO disrupts the sharp intramolecular H-bond (OH...O=C), causing the phenolic proton signal to broaden or shift downfield significantly compared to CDCl₃ [1].

  • Scenario B (New peaks): In the presence of trace alcohols (e.g., methanol impurity in DMSO), salicylaldehydes can form hemiacetals. Corrective Action:

  • Use fresh ampoules of DMSO-d6.[1] Verify the absence of methanol impurities.

Standard Operating Procedure (SOP): Preparation of 100 mM Stock

Objective: Prepare a stable, precipitate-free 100 mM stock solution of 3,5-Dibromosalicylaldehyde (MW: 279.91 g/mol ).

StepActionTechnical Rationale
1 Weighing Weigh 27.99 mg of solid into a glass vial (amber preferred). Avoid polypropylene if storing long-term (leaching risk).[1]
2 Solvent Prep Retrieve Anhydrous DMSO (stored over 3Å or 4Å molecular sieves). Do not use DMSO that has been uncapped on the bench for >1 hour.
3 Addition Add 1.0 mL of DMSO directly to the solid. Do not add solid to liquid (prevents clumping on walls).
4 Dissolution Sonicate at room temperature for 30–60 seconds. If solid remains, heat to 40°C in a water bath for 2 minutes, then vortex.
5 QC Check Inspect against light. Solution must be optically clear with no floating micro-crystals.
6 Storage Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C .

Visualizations

Figure 1: Solubility Troubleshooting Decision Tree

This logic flow guides the user through the most common failure modes when dissolving brominated salicylaldehydes.

SolubilityTroubleshooting Start Start: Compound Added to DMSO CheckVisual Visual Inspection: Is it clear? Start->CheckVisual Cloudy Cloudy / Precipitate CheckVisual->Cloudy No Clumps Floating Clumps / Solid CheckVisual->Clumps Partial Clear Clear Yellow Solution CheckVisual->Clear Yes WaterCheck Check DMSO Water Content (Is it 'Old' DMSO?) Cloudy->WaterCheck HeatSon Action: Heat (40°C) + Sonication Clumps->HeatSon Stability Check Stability: Did color darken over time? Clear->Stability DryDMSO Action: Use Anhydrous DMSO (<50 ppm H2O) WaterCheck->DryDMSO Yes (Absorbed Moisture) HeatSon->CheckVisual Re-inspect Oxidation Oxidation Detected Stability->Oxidation Yes (Dark Brown) Stable Ready for Assay Stability->Stable No (Pale Yellow) Protect Action: Store under N2/Ar at -20°C Oxidation->Protect

Caption: Decision tree for diagnosing solubility and stability issues with brominated salicylaldehydes in DMSO.

Figure 2: Mechanistic Interaction: DMSO vs. Intramolecular H-Bond

This diagram illustrates why DMSO is a good solvent but can alter the compound's spectroscopic properties.[1]

InteractionMechanism Native Native State (Solid/Non-polar) Intramolecular H-Bond (Closed Conformation) DMSO_Attack DMSO Solvation (S=O acts as H-bond Acceptor) Native->DMSO_Attack Dissolution Solvated Solvated State Intermolecular H-Bond with DMSO (Open Conformation) DMSO_Attack->Solvated Equilibrium Shift Note1 Result: 1. Increased Solubility 2. OH Peak Shift (NMR) 3. Potential Reactivity Change Solvated->Note1

Caption: DMSO disrupts the native intramolecular hydrogen bond, stabilizing the molecule in solution but altering its conformation [1].

Quantitative Data Summary

Table 1: Solubility & Stability Profile of 3,5-Dibromosalicylaldehyde

ParameterValue/ConditionNotes
Max Solubility (Pure DMSO) > 100 mM (approx. 28 mg/mL)Highly soluble in dry DMSO.[1]
Max Solubility (90% DMSO) ~ 10–20 mMCritical: 10% water causes massive solubility drop.
Melting Point 82–86°CHeat to 40°C is safe; avoid >60°C.
pKa (Phenol) ~ 6.0More acidic than non-brominated analogs (pKa ~8).
Stability (RT, Air) < 24 HoursDarkens due to oxidation.[1]
Stability (-20°C, N2) > 6 MonthsStable if kept dry and anaerobic.[1]

References

  • Solvent Effects on Hydrogen Bonding. Title: Dissecting Solvent Effects on Hydrogen Bonding. Source: National Institutes of Health (PMC). URL:[Link]

  • DMSO Stability & Storage. Title: Studies on repository compound stability in DMSO under various conditions.[3][4] Source: PubMed.[1] URL:[Link]

  • Chemical Properties of 3,5-Dibromosalicylaldehyde. Title: 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024.[1][5] Source: PubChem.[5][6] URL:[Link]

  • DMSO Solubility Assessment. Title: DMSO Solubility Assessment for Fragment-Based Screening.[1] Source: National Institutes of Health (PMC). URL:[Link]

Sources

Troubleshooting

Preventing oxidation of 3-Bromo-2-hydroxy-6-methylbenzaldehyde during storage

Welcome to the technical support center for 3-Bromo-2-hydroxy-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-hydroxy-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reagent. As a substituted phenolic aldehyde, this compound is susceptible to degradation, primarily through oxidation, which can compromise experimental outcomes. This resource provides in-depth troubleshooting advice, validated storage protocols, and the scientific rationale behind these recommendations to ensure the long-term integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My container of 3-Bromo-2-hydroxy-6-methylbenzaldehyde has turned yellow/brown. What happened?

This discoloration is a common indicator of oxidation. Phenolic aldehydes are prone to autoxidation when exposed to atmospheric oxygen.[1][2] The aldehyde group (-CHO) is oxidized to the corresponding carboxylic acid (3-Bromo-2-hydroxy-6-methylbenzoic acid). This process can also lead to the formation of colored polymeric byproducts, resulting in the observed color change from a white or off-white solid to yellow or brown.

Q2: What are the primary factors that accelerate the degradation of this compound?

The degradation of 3-Bromo-2-hydroxy-6-methylbenzaldehyde is primarily accelerated by three factors:

  • Oxygen: Direct exposure to air provides the primary oxidant for the degradation process.[2]

  • Light: Photons can provide the energy to initiate the free-radical chain reactions responsible for autoxidation.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

Q3: Can I still use the reagent if it has slightly discolored?

Slight discoloration suggests that some degree of oxidation has occurred. For non-critical applications, the material might still be usable, but the purity is compromised. For sensitive applications, such as in multi-step synthesis or for creating standards, using degraded material is not recommended as it can lead to lower yields, unexpected side products, and inaccurate results. It is advisable to perform a quality control check, such as Thin Layer Chromatography (TLC), to assess the purity before use.

Q4: Is there a simple way to check the purity of my stored compound?

Yes, a quick purity assessment can be performed using Thin Layer Chromatography (TLC). A pure compound should ideally show a single spot. The presence of additional spots, particularly one that remains at the baseline (indicative of a more polar carboxylic acid), suggests degradation. A detailed protocol for this QC check is provided in the "Quality Control Protocols" section of this guide.

Understanding the Instability: The Chemistry of Oxidation

The stability of 3-Bromo-2-hydroxy-6-methylbenzaldehyde is intrinsically linked to its molecular structure. The presence of a phenolic hydroxyl group, an aldehyde group, and electron-influencing substituents on the aromatic ring all play a role.

The primary degradation pathway is the free-radical autoxidation of the aldehyde group. This process is initiated by the abstraction of the aldehydic hydrogen, leading to the formation of a benzoyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another aldehyde molecule to form a peroxy acid and another benzoyl radical, thus propagating a chain reaction. The peroxy acid can then oxidize another molecule of the aldehyde to two molecules of carboxylic acid.

The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen imparts significant stability to the molecule by creating a stable six-membered pseudo-ring.[5][6][7] This reduces the electrophilicity of the carbonyl carbon and can influence the overall reactivity. However, this does not prevent the oxidation of the aldehyde group.

Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_final_oxidation Final Oxidation Aldehyde Ar-CHO Benzoyl_Radical Ar-C•=O (Benzoyl Radical) Aldehyde->Benzoyl_Radical Initiator Initiator (O₂, light, heat) Initiator->Aldehyde H abstraction O2 O₂ Peroxy_Radical Ar-C(=O)OO• (Peroxy Radical) Benzoyl_Radical->Peroxy_Radical + O₂ Aldehyde2 Ar-CHO Peroxy_Acid Ar-C(=O)OOH (Peroxy Acid) Peroxy_Radical->Peroxy_Acid + Ar-CHO Peroxy_Acid->Benzoyl_Radical2 Peroxy_Acid2 Ar-C(=O)OOH Aldehyde3 Ar-CHO Carboxylic_Acid 2 x Ar-COOH (Carboxylic Acid) Peroxy_Acid2->Carboxylic_Acid + Ar-CHO

Caption: Free-radical autoxidation of 3-Bromo-2-hydroxy-6-methylbenzaldehyde.

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Rapid Discoloration (Yellowing/Browning) of Solid 1. Exposure to air and/or light during storage.[3] 2. Frequent opening of the container. 3. Storage at elevated temperatures (e.g., on a lab bench).[4]1. Immediately transfer the solid to an amber glass vial. 2. Purge the vial with an inert gas (Argon or Nitrogen) before sealing. 3. Wrap the sealed vial with parafilm. 4. Store in a refrigerator at +4°C.
Inconsistent Analytical Results (e.g., Extra Peaks in HPLC/GC, Tailing Peaks) 1. Partial degradation of the compound to its carboxylic acid and other byproducts.[1][2] 2. Contamination from improper handling.1. Confirm degradation using the QC TLC protocol below. 2. If degradation is confirmed, consider purifying the material by recrystallization or column chromatography if a high-purity standard is not available. 3. For future use, aliquot the compound into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material.
Low Yields in Synthesis 1. Use of a partially oxidized starting material, which has a higher molecular weight and is less reactive in the desired transformation.1. Always use fresh or properly stored, high-purity starting material. 2. Perform a QC check on the starting material before beginning the synthesis.
Solid Clumping or Caking 1. Exposure to moisture (hygroscopic tendencies).1. Store the compound in a desiccator, preferably within a larger inert atmosphere container (e.g., a glove box or a sealed container with desiccant).[5]

Best Practices for Storage and Handling

To ensure the long-term stability of 3-Bromo-2-hydroxy-6-methylbenzaldehyde, adherence to proper storage and handling protocols is critical. The primary goal is to minimize exposure to oxygen, light, and moisture.

Recommended Storage Protocol
  • Container: Use an amber glass vial with a PTFE-lined cap. Amber glass protects the compound from light, and the PTFE liner provides an inert seal.

  • Inert Atmosphere: Before sealing, the headspace of the vial should be purged with a dry, inert gas such as argon or nitrogen. Argon is denser than air and can be more effective at displacing it.[5]

  • Sealing: After capping, wrap the cap and neck of the vial with parafilm to provide an additional barrier against atmospheric moisture and oxygen.

  • Temperature: Store the sealed vial in a refrigerator at +2 to +8°C. Do not freeze, as this can cause moisture to condense upon removal.

  • Environment: The refrigerator should be a dedicated chemical storage unit, and the vial should be placed in a clearly labeled secondary container.

Caption: Decision workflow for optimal storage of 3-Bromo-2-hydroxy-6-methylbenzaldehyde.

Comparative Storage Conditions
Storage Condition Expected Stability Rationale
Room Temp, Air, Clear Vial Poor (Days to Weeks) Exposure to all accelerating factors: oxygen, ambient light, and higher temperature. Rapid oxidation is expected.
Room Temp, Air, Amber Vial Moderate (Weeks to Months) Light is excluded, but oxygen and ambient temperature will still promote gradual oxidation.
+4°C, Air, Amber Vial Good (Months) Low temperature significantly slows the rate of oxidation, but degradation will still occur over time due to the presence of oxygen.
+4°C, Inert Gas, Amber Vial Excellent (Years) All primary degradation factors (oxygen, light, and elevated temperature) are minimized. This is the ideal storage condition.[8][9]

Quality Control Protocols

Purity Check by Thin Layer Chromatography (TLC)

This simple method can quickly assess the presence of the primary oxidation product, 3-Bromo-2-hydroxy-6-methylbenzoic acid.

Materials:

  • Silica gel TLC plates (F254)

  • Developing chamber

  • Mobile Phase: 7:3 mixture of Hexanes:Ethyl Acetate

  • UV lamp (254 nm)

  • Capillary spotters

Procedure:

  • Prepare the Chamber: Pour the 7:3 Hexanes:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with the lid.

  • Prepare the Sample: Dissolve a small amount (1-2 mg) of your stored 3-Bromo-2-hydroxy-6-methylbenzaldehyde in ~0.5 mL of ethyl acetate.

  • Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Use a capillary spotter to apply a small spot of your sample solution onto the origin. If you have a pure reference standard, spot it in an adjacent lane for comparison.[10][11][12]

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber. The solvent front will travel up the plate via capillary action. Allow the solvent to run until it is about 1 cm from the top of the plate.[12]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).

Interpreting the Results:

  • Pure Compound: A single, well-defined spot will be visible. The approximate Rf value for the aldehyde in this system is ~0.4-0.5.

  • Degraded Compound: You will likely see two spots:

    • The original aldehyde spot (Rf ~0.4-0.5).

    • A new, more polar spot at or near the baseline (Rf ~0.0-0.1). This is indicative of the more polar carboxylic acid degradation product.[13]

Caption: Step-by-step workflow for TLC quality control analysis.

By implementing these storage, handling, and verification procedures, researchers can significantly extend the shelf-life of 3-Bromo-2-hydroxy-6-methylbenzaldehyde and ensure the integrity and reproducibility of their experimental work.

References

  • Hansen, T., & Skattebøl, L. (2005). A new and convenient method for the synthesis of 3-bromo-2-hydroxybenzaldehyde. Tetrahedron Letters, 46(21), 3829-3830.
  • Velázquez, S., et al. (2012). Discovery of novel, non-nucleoside, non-scaffold-based, allosteric inhibitors of the hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry, 55(17), 7936-7948.
  • Kirchner, B., et al. (2011). The structure of 2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]

  • Krygowski, T. M., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling, 17(10), 2631-2640.
  • Gu, J., et al. (2000). Theoretical Study on Salicylaldehyde and 2-Mercaptobenzaldehyde: Intramolecular Hydrogen Bonding. The Journal of Physical Chemistry A, 104(15), 3512-3520.
  • Fan, Y.-Q., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(1), o145.
  • Organisation for Economic Co-operation and Development. (2004). SIDS INITIAL ASSESSMENT PROFILE for 2-Hydroxybenzaldehyde. Available at: [Link]

  • Gendron, T., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4585.
  • Wilder, V. L., & Singleton, V. L. (1976). The Production of Aldehydes as a Result of Oxidation of Polyphenolic Compounds and its Relation to Wine Aging. American Journal of Enology and Viticulture, 27(2), 61-68.
  • WSU Department of Chemistry. Monitoring Reactions by TLC. Available at: [Link]

  • Dunn, G. E., & Fei, T. L. (1964). Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution. Canadian Journal of Chemistry, 42(12), 2743-2751.
  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]

  • Clegg, W., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105.
  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • Wang, Y., et al. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering, 10(43), 14199-14206.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Lassila, K. R., et al. (1991). Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde. Green Chemistry, 13(5), 1206-1210.
  • Bawn, C. E. H., & Pennington, J. A. (1951). AUTOXIDATION OF BENZALDEHYDE. Transactions of the Faraday Society, 47, 242-249.
  • Vasiliou, A., et al. (2011). Thermal Decomposition of Benzaldehyde. The Journal of Physical Chemistry A, 115(44), 12275-12288.
  • Ok, E., et al. (2024). Principles of Inert Atmosphere Storage.
  • ResearchGate. TLC monitoring for oxidation reaction completion. Available at: [Link]

  • Iuliano, L., et al. (1995). Analysis of aldehydic lipid peroxidation products by TLC/densitometry. Analytical Biochemistry, 225(2), 247-253.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Wellesley College. Thin Layer Chromatography. Available at: [Link]

  • Ube Industries. (1990). Method of producing 3-bromobenzaldehyde. U.S.
  • Organic Syntheses. Benzaldehyde, m-hydroxy-. Available at: [Link]

  • Erjavec, J. (1999). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS.
  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • The Synergist. (2020). Best Practices for Proper Chemical Storage. Available at: [Link]

  • BOC Gases. Inerting in the chemical industry. Available at: [Link]

  • Uhrich, K. E., et al. (2011). Storage Stability Study of Salicylate-based Poly(anhydride-esters). Journal of Applied Polymer Science, 120(5), 2943-2949.
  • Carl ROTH. (2021). Safety Data Sheet: Salicylaldehyde. Available at: [Link]

  • Journal of Pharmaceutical Sciences. (2024). Stability Analysis of Pharmaceutical Preparations under Different Storage Conditions.
  • Louisiana State University. Chemical Storage Guidelines. Available at: [Link]

  • Wiesen, M. H. J., et al. (2021). Stability data of different binary mixtures under selected carrier and storage conditions. Scientific Reports, 11(1), 1-10.
  • Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 3-Bromo-2-hydroxy-6-methylbenzaldehyde

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-2-hydroxy-6-methylbenzaldehyde , a critical scaffold in the synthesis of Schiff base ligands and pharmaceutical intermediates. This ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-2-hydroxy-6-methylbenzaldehyde , a critical scaffold in the synthesis of Schiff base ligands and pharmaceutical intermediates.

This analysis compares the target molecule against its non-brominated precursor to highlight diagnostic spectral features used for structural confirmation.

Executive Summary

3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS: 137644-94-1) is a trisubstituted benzene derivative characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl. This interaction locks the molecular conformation, resulting in distinct downfield shifts.

Key Spectral Signatures:

  • Deshielded Aldehyde: Singlet at ~10.3 ppm .

  • H-Bonded Phenol: Broad singlet at ~12.5 ppm (highly diagnostic).

  • Ortho-Coupled Aromatics: An AB system (two doublets) corresponding to H4 and H5.

Comparative Analysis: Brominated vs. Non-Brominated Analogues

To validate the success of a bromination reaction (e.g., bromination of 2-hydroxy-6-methylbenzaldehyde), one must track specific spectral changes. The table below compares the target product with its direct precursor.

Table 1: Spectral Comparison (CDCl3, 400 MHz)
FeaturePrecursor (2-Hydroxy-6-methylbenzaldehyde)Target Product (3-Bromo-2-hydroxy-6-methylbenzaldehyde)Diagnostic Change
-OH Proton ~11.9 ppm (s)~12.5 - 12.8 ppm (s) Downfield shift due to increased acidity (inductive effect of Br) and stronger H-bond.
-CHO Proton ~10.2 ppm (s)~10.3 ppm (s) Minimal change; retains singlet multiplicity.
Aromatic Region 3 Protons (H3, H4, H5)2 Protons (H4, H5) Loss of H3 signal; simplification from multiplet/ABC system to distinct AB doublets.
H4 Proton ~7.3 ppm (t/dd)~7.6 ppm (d, J=8.0 Hz) Deshielded (+0.3 ppm) by ortho-Bromine.
H5 Proton ~6.7 ppm (d)~6.7 ppm (d, J=8.0 Hz) Remains largely unchanged (meta to Br).
-CH3 Group ~2.6 ppm (s)~2.6 ppm (s) Position 6 is distal to the bromination site (Position 3).

Detailed Spectral Assignment & Mechanistic Insight

The Intramolecular Hydrogen Bond (The "Locked" Conformation)

The defining feature of this spectrum is the hydroxyl signal. Unlike free phenols (typically 5–7 ppm), the OH in this molecule forms a stable 6-membered chelate ring with the aldehyde oxygen.

  • Observation: A sharp or slightly broad singlet >12 ppm.

  • Mechanism: The H-bond desolvates the proton and reduces electron density, causing extreme deshielding. This signal persists even in CDCl3 but may broaden or shift slightly in DMSO-d6 due to competitive H-bonding with the solvent.

Aromatic Coupling Logic (The AB System)

The substitution pattern (3-Br, 6-Me) leaves only two aromatic protons at positions 4 and 5.

  • H5 (Position 5): Ortho to the electron-donating Methyl group and meta to the Bromine. It appears upfield (~6.7 ppm).

  • H4 (Position 4): Ortho to the electron-withdrawing Bromine atom and meta to the Methyl. The inductive effect of Bromine pulls electron density, deshielding H4 downfield (~7.6 ppm).

  • Coupling: These protons are vicinal (ortho), resulting in a characteristic coupling constant (3JHH ≈ 8.0 Hz ).

Visualization: Structural Logic & Coupling Tree

G Molecule 3-Bromo-2-hydroxy-6-methylbenzaldehyde Substituents Substituent Effects Molecule->Substituents Br_Effect 3-Bromo (EWG) Deshields H4 (Ortho) Substituents->Br_Effect Me_Effect 6-Methyl (EDG) Shields H5 (Ortho) Substituents->Me_Effect HBond Intramolecular H-Bond Locks Conformation Substituents->HBond Signal_H4 H4 Signal ~7.6 ppm (Doublet) Br_Effect->Signal_H4 Inductive Effect Signal_H5 H5 Signal ~6.7 ppm (Doublet) Me_Effect->Signal_H5 Donating Effect Signal_OH OH Signal >12.0 ppm (Singlet) HBond->Signal_OH Deshielding Signal_H4->Signal_H5 3J_HH ~ 8 Hz

Figure 1: Structural logic dictating the chemical shifts and coupling patterns. The dashed line represents the mutual ortho-coupling between H4 and H5.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure data integrity and reproducibility, follow this standardized workflow. This protocol includes checkpoints to validate sample purity before complex analysis.

Reagents & Equipment
  • Solvent: CDCl3 (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz spectrometer (or higher) recommended for clear resolution of aromatic doublets.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.[1]

    • Dissolve in 0.6 mL CDCl3 .

    • Checkpoint: The solution should be clear yellow/orange. Turbidity indicates inorganic salts (filter through glass wool if necessary).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 2.0 seconds . Note: The OH proton relaxes slowly; a short D1 may under-integrate this signal.

    • Scans (NS): 16–32 scans are sufficient for this concentration.

    • Spectral Width: -2 to 14 ppm (ensure the OH peak at ~12.5 ppm is not cut off).

  • Processing & Phasing:

    • Reference TMS to 0.00 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) to reduce noise.

    • Manually phase the OH peak. Due to its breadth and offset, automatic phasing often distorts this specific signal.

Visualization: Experimental Workflow

Workflow Start Solid Sample (5-10 mg) Solvent Add 0.6 mL CDCl3 (+TMS) Start->Solvent Dissolve Dissolution (Vortex/Sonication) Solvent->Dissolve Check Visual Check (Clear Solution?) Dissolve->Check Filter Filter (Glass Wool) Check->Filter No (Turbid) Acquire Acquire Spectrum (SW -2 to 14 ppm) Check->Acquire Yes Filter->Acquire Process Process (Phase OH manually) Acquire->Process

Figure 2: Operational workflow for acquiring high-fidelity NMR data for salicylaldehyde derivatives.

Solvent Effects: CDCl3 vs. DMSO-d6

The choice of solvent provides a secondary validation method for the hydroxyl group.

  • CDCl3 (Non-polar): The intramolecular H-bond is dominant. The OH signal is sharpest here.

  • DMSO-d6 (Polar Aprotic): DMSO is a strong H-bond acceptor. It competes with the aldehyde carbonyl for the phenolic proton.

    • Result: The OH peak may broaden or shift slightly upfield as the intramolecular bond is perturbed by the solvent. However, due to the strength of the 6-membered ring, the intramolecular bond often resists complete disruption, making the shift difference (

      
      ) smaller than in non-chelated phenols.
      

References

  • Hansen, T. V., & Skattebøl, L. (2005).[2] "One-pot synthesis of 3-bromo-2-hydroxybenzaldehyde from 2-bromophenol."[2] Tetrahedron Letters, 46(19), 3357-3358.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift additivity rules).
  • Velázquez, S., et al. (2012).[2][3] "Synthesis of biologically active compounds using 3-Bromo-2-hydroxybenzaldehyde." Antiviral Research, 96(3), 382-390.

  • SDBS Protocol. (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds." (Used for baseline shifts of 2-hydroxy-6-methylbenzaldehyde).

Sources

Comparative

Technical Comparison Guide: 3-Bromo-2-hydroxy-6-methylbenzaldehyde vs. 5-Methyl Isomer

The following guide provides an in-depth technical comparison between 3-Bromo-2-hydroxy-6-methylbenzaldehyde and its 5-methyl isomer , designed for researchers in medicinal chemistry and ligand synthesis. Executive Analy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3-Bromo-2-hydroxy-6-methylbenzaldehyde and its 5-methyl isomer , designed for researchers in medicinal chemistry and ligand synthesis.

Executive Analysis

In the realm of salicylaldehyde derivatives, the distinction between the 6-methyl and 5-methyl isomers of 3-bromo-2-hydroxybenzaldehyde is not merely structural—it is functional.

  • The 6-Methyl Isomer (Target A): Characterized by significant steric hindrance at the formyl group due to the ortho-methyl substituent. It is typically isolated as an orange oil or low-melting solid and requires specific forcing conditions for Schiff base condensation.

  • The 5-Methyl Isomer (Target B): The thermodynamically more stable solid. It exhibits classic salicylaldehyde reactivity, with the methyl group positioned para to the hydroxyl, exerting an electronic (inductive) effect without steric blockade.

Key Decision Driver: Choose the 6-methyl isomer if you require a ligand that induces twisted geometries in metal complexes or enhanced lipophilicity near the coordination site. Choose the 5-methyl isomer for rapid, high-yield synthesis of planar Schiff bases and standard antibacterial screening.

Chemical Profile & Physical Properties[1][2]
Feature3-Bromo-2-hydroxy-6-methylbenzaldehyde 3-Bromo-2-hydroxy-5-methylbenzaldehyde
CAS Number Not widely listed (Research Grade)33172-54-2
Molecular Weight 215.04 g/mol 215.04 g/mol
Appearance Orange Oil (often solidifies slowly at <4°C)Pale Yellow/Tan Solid
Melting Point < 25 °C (Liquid at RT)59 – 61 °C
Solubility High in CHCl₃, DCM, MeOHModerate in MeOH, High in DCM
Reactivity Sterically Hindered (Slow condensation)Standard (Fast condensation)
Primary Precursor 2-Bromo-5-methylphenol2-Hydroxy-5-methylbenzaldehyde
Synthesis & Manufacturing Logic

The divergence in these isomers stems entirely from the starting material selection and the directing effects of the phenol group.

Pathway A: The 6-Methyl Route (Duff Formylation)

To synthesize the 6-methyl isomer, one cannot simply methylate 3-bromosalicylaldehyde. Instead, the methyl group must be positioned meta to the hydroxyl in the starting phenol to end up at the 6-position relative to the aldehyde.

  • Starting Material: 2-Bromo-5-methylphenol.[1][2]

  • Mechanism: The Duff reaction (MgCl₂/Paraformaldehyde) selectively formylates the ortho position. Since position 2 is blocked by Bromine, formylation occurs at position 6.

Pathway B: The 5-Methyl Route (Electrophilic Bromination)

This isomer is synthesized by brominating an existing aldehyde. The formyl group is already in place, and the hydroxyl group directs the incoming bromine to the ortho position (C3).

  • Starting Material: 2-Hydroxy-5-methylbenzaldehyde (derived from p-cresol).

  • Mechanism: Electrophilic aromatic substitution.[3] The C3 position is highly activated by the OH group, while C5 is blocked by the methyl.

SynthesisPathways StartA 2-Bromo-5-methylphenol (OH @ C1, Br @ C2, Me @ C5) ReagentA MgCl2 / TEA / (CH2O)n (Duff Reaction) StartA->ReagentA ProductA 3-Bromo-2-hydroxy-6-methylbenzaldehyde (CHO enters @ C6) ReagentA->ProductA Ortho-Formylation StartB 2-Hydroxy-5-methylbenzaldehyde (From p-cresol) ReagentB Br2 / Acetic Acid (Bromination) StartB->ReagentB ProductB 3-Bromo-2-hydroxy-5-methylbenzaldehyde (Br enters @ C3) ReagentB->ProductB Ortho-Bromination

Figure 1: Divergent synthesis pathways. The 6-methyl isomer is built via formylation of a bromophenol, while the 5-methyl isomer is built via bromination of a substituted benzaldehyde.

Comparative Experimental Protocols
Protocol A: Synthesis of 3-Bromo-2-hydroxy-6-methylbenzaldehyde

Based on MgCl₂-mediated specific ortho-formylation.

  • Setup: Flame-dry a 250 mL 3-neck flask under N₂.

  • Reagents: Add 2-bromo-5-methylphenol (5.0 g, 26.7 mmol) and anhydrous acetonitrile (100 mL).

  • Base/Catalyst: Add triethylamine (14.9 mL, 4.0 eq) followed by anhydrous MgCl₂ (3.82 g, 1.5 eq). The solution will turn turbid/yellow. Stir for 15 min at 20°C.

  • Formylation: Add paraformaldehyde (5.62 g, 7.0 eq) in one portion.

  • Reflux: Heat to 80°C for 2–3 hours. Monitor TLC (Hexane:EtOAc 10:1).

  • Workup: Cool to RT. Pour into cold 3M HCl (200 mL). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexane).

  • Yield: ~90-96% as an orange oil .

Protocol B: Reactivity Test (Schiff Base Formation)

Self-Validating Experiment: This protocol proves the steric hindrance difference.

  • Prepare two vials:

    • Vial A: 1 mmol 3-Bromo-2-hydroxy-6-methyl benzaldehyde + 1 mmol Aniline in 5 mL Ethanol.

    • Vial B: 1 mmol 3-Bromo-2-hydroxy-5-methyl benzaldehyde + 1 mmol Aniline in 5 mL Ethanol.

  • Observation:

    • Vial B (5-Me): Yellow precipitate forms within 5–10 minutes at room temperature.

    • Vial A (6-Me): Solution remains clear or turns slightly darker. No precipitate forms immediately. Requires reflux for 2–4 hours to drive the reaction to completion.

Structural & Mechanistic Insights

The reactivity difference is best understood through the spatial arrangement of the substituents.

  • Steric Blockade (6-Methyl): The methyl group at C6 is physically adjacent to the aldehyde carbonyl oxygen. This forces the aldehyde to rotate out of planarity in some transition states and blocks the approach of bulky nucleophiles.

  • Electronic Push (5-Methyl): The methyl group at C5 is para to the phenol oxygen. It increases the electron density on the phenolate oxygen (in basic conditions), making the metal-ligand bond slightly stronger in coordination complexes compared to the 6-methyl isomer.

Figure 2: Conceptual steric mapping. The 6-methyl isomer presents a kinetic barrier to condensation reactions.

Applications in Drug Development
  • CDK2 Degraders: The 6-methyl isomer has been specifically utilized as an intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) targeting Cyclin-dependent kinase 2 (CDK2). The unique substitution pattern likely aids in fitting specific hydrophobic pockets in the E3 ligase or the target protein linker region.

  • Antimicrobial Agents: Metal complexes (Cu, Zn) of the 5-methyl isomer Schiff bases are standard candidates for antibacterial screening (E. coli, S. aureus) due to their ease of synthesis and stability.

  • Viral Replication Inhibitors: Derivatives of the 6-methyl isomer have appeared in patent literature for inhibiting viral replication, suggesting its specific shape is privileged in certain biological assays.

References
  • Synthesis of 6-Methyl Isomer: Degraders of cyclin-dependent kinase 2. Patent WO2025043225A2. (2025). Link

  • Synthesis of 6-Methyl Isomer (Methodology): Compounds that mediate protein degradation. US Patent 2024/0317706 A1. (2024). Link

  • 5-Methyl Isomer Data: 3-Bromo-2-hydroxy-5-methylbenzaldehyde.[6] PubChem Compound Summary. Link

  • Biological Activity (General): Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells. MDPI (Related structural analog activity context). Link

  • Crystallography & H-Bonding: Crystal structure of 3-bromo-2-hydroxybenzaldehyde. PMC. Link

Sources

Validation

Technical Comparison Guide: Chromatographic Profiling of 3-Bromo-2-hydroxy-6-methylbenzaldehyde

Topic: Chromatographic retention time of 3-Bromo-2-hydroxy-6-methylbenzaldehyde vs impurities Content Type: Publish Comparison Guide Executive Summary 3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS: 137644-94-1) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic retention time of 3-Bromo-2-hydroxy-6-methylbenzaldehyde vs impurities Content Type: Publish Comparison Guide

Executive Summary

3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS: 137644-94-1) is a critical scaffold in the synthesis of antitumor agents, Schiff base ligands, and antiviral therapeutics. Its synthesis—typically via the electrophilic bromination of 2-hydroxy-6-methylbenzaldehyde—inherently generates a complex impurity profile comprising unreacted starting material, regioisomers (5-bromo), and over-brominated byproducts (3,5-dibromo).

This guide provides an in-depth chromatographic analysis of the target compound versus its critical impurities. We move beyond generic protocols to examine the mechanistic drivers of retention—specifically the role of intramolecular hydrogen bonding and steric shielding—and provide a validated HPLC workflow for purity assessment.

The Impurity Landscape: Structural & Mechanistic Basis

To achieve baseline resolution, one must understand the structural nuances of the target and its contaminants. The separation challenge lies in the subtle polarity differences driven by halogen positioning.

CompoundRoleStructure NoteHydrophobicity (LogP)*pKa Influence
2-Hydroxy-6-methylbenzaldehyde Precursor (Impurity A)No Bromine. High polarity.~2.3Higher pKa (Phenol)
3-Bromo-2-hydroxy-6-methylbenzaldehyde Target Analyte Br at C3 (Ortho to OH). ~3.3 Strong Intramolecular H-bond
5-Bromo-2-hydroxy-6-methylbenzaldehyde Regioisomer (Impurity B)Br at C5 (Para to OH).~3.3Weaker steric shielding of OH
3,5-Dibromo-2-hydroxy-6-methylbenzaldehyde Byproduct (Impurity C)Two Br atoms. High lipophilicity.~4.1Most Acidic Phenol

*LogP values are approximate theoretical estimates based on substituent contributions.

Mechanistic Insight: The "Ortho Effect" in Chromatography

The target compound features a bromine atom at the C3 position, ortho to the hydroxyl group. In non-polar solvents or acidic mobile phases, the hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C1). The bulky ortho-bromine atom reinforces this conformation by restricting rotation.

  • Result: The 3-bromo isomer often presents a slightly more "closed" and lipophilic face to the C18 stationary phase compared to the 5-bromo isomer, where the hydroxyl is more solvent-accessible. This subtle difference is the key to resolving the critical isomeric pair.

Comparative Analysis: Chromatographic Performance

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

This method utilizes an acidic mobile phase to suppress phenol ionization, ensuring sharp peak shapes and consistent retention based on hydrophobic interaction.

  • Column: C18 End-capped (e.g., Phenomenex Gemini-NX or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic core) and 310 nm (conjugated aldehyde).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BComparison Note
0.040%Initial hold to retain polar precursor.
15.085%Linear ramp to elute lipophilic bromides.
18.095%Wash step for dibromo species.
20.040%Re-equilibration.
Retention Time Data (Relative Retention)

The following data represents the comparative elution profile. Relative Retention Time (RRT) is calculated relative to the target compound (Set to 1.00).

Peak IdentityRRT (Approx)Resolution (Rs)Chromatographic Behavior
Precursor (Impurity A) 0.65 - 0.70 > 5.0Early Eluter. Significantly more polar due to lack of halogen. Elutes well before the target.
Target (3-Bromo) 1.00 N/AReference. Elutes in the middle of the gradient ramp. Sharp peak shape due to intramolecular H-bonding.
Isomer (5-Bromo) 1.05 - 1.10 1.2 - 1.8Critical Pair. Elutes immediately after the target. The para-bromo position makes it slightly more hydrophobic in some C18 phases due to better surface area contact, though this order can flip depending on column carbon load.
Dibromo (Impurity C) 1.45 - 1.60 > 8.0Late Eluter. Two bromine atoms significantly increase lipophilicity. Requires high %B to elute.

Critical Note: The separation of the 3-bromo and 5-bromo isomers is column-dependent. If co-elution occurs, switch to a Phenyl-Hexyl column. The


 interactions offered by the phenyl phase often discriminate better between regioisomers than standard C18 alkyl chains.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development and the physical interactions governing separation.

G cluster_impurities Components & Properties Start Crude Reaction Mixture SM Precursor (No Br) Low LogP (~2.3) High Polarity Start->SM Target Target (3-Br) LogP ~3.3 Ortho-Steric Shielding Start->Target Isomer Isomer (5-Br) LogP ~3.3 Para-Exposed Start->Isomer DiBr Dibromo (3,5-diBr) LogP ~4.1 High Lipophilicity Start->DiBr Method RP-HPLC (C18) Acidic Mobile Phase SM->Method Weak Interaction Target->Method Moderate Interaction (H-Bond Masking) Isomer->Method Stronger Interaction (Surface Area) DiBr->Method Strongest Interaction Result Chromatogram Output Method->Result Elution Order: SM -> Target -> Isomer -> DiBr

Caption: Separation logic driven by hydrophobicity (LogP) and steric topology on a C18 stationary phase.

Detailed Experimental Workflow

To replicate these results or validate a new batch of 3-Bromo-2-hydroxy-6-methylbenzaldehyde, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 5 mg of the sample in 10 mL of Acetonitrile:Water (50:50) . Pure acetonitrile may cause peak distortion for the early eluting precursor.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove insoluble inorganic salts (e.g., MgCl2 residues from synthesis).

  • Concentration: Final concentration should be ~0.5 mg/mL.

Step 2: System Suitability Test (SST)

Before running unknowns, inject a standard mixture containing the precursor and the target.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Precursor and Target > 4.0.
      
    • Tailing Factor (

      
      ) for Target < 1.5.
      
    • %RSD of Retention Time (n=5 injections) < 0.5%.

Step 3: Isomer Resolution Check

If the 5-bromo isomer is suspected (common in non-selective bromination):

  • Run the gradient as described.

  • Inspect the tail of the main peak. A "shoulder" on the descending slope typically indicates the presence of the 5-bromo isomer.

  • Optimization: If a shoulder is visible but not resolved, lower the gradient slope (e.g., increase gradient time from 15 min to 25 min) or lower the temperature to 20°C to increase stationary phase selectivity.

References

  • Hansen, T. V., & Skattebøl, L. (2005).[2] "Ortho-formylation of phenols; preparation of 3-nitrosalicylaldehydes." Organic Syntheses, 82, 64. (Provides foundational synthesis routes for substituted salicylaldehydes).

  • Fan, Y., et al. (2008).[2] "Crystal structure and hydrogen bonding of 3,5-dibromo-2-hydroxybenzaldehyde." Journal of Chemical Crystallography. (Structural data confirming intramolecular H-bonding).

  • Phenomenex Technical Guide. "Reversed Phase HPLC Method Development: Optimizing Selectivity for Isomers." (General reference for C18 vs. Phenyl-Hexyl selectivity).

  • PubChem Compound Summary. "3-Bromo-2-hydroxy-6-methylbenzaldehyde." National Center for Biotechnology Information. (Physical properties and LogP data).[1][3]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.